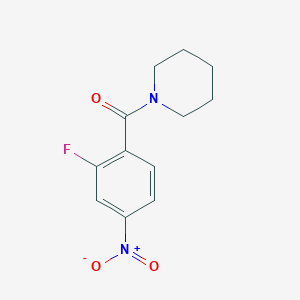

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone

Description

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone is a fluorinated aromatic ketone featuring a piperidine moiety. Its structure combines a 2-fluoro-4-nitrophenyl group attached to a piperidin-1-yl carbonyl group. The nitro (-NO₂) and fluoro (-F) substituents on the aromatic ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(2-fluoro-4-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c13-11-8-9(15(17)18)4-5-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYWDMVYHUTRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-4-nitrobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Reduction: (2-Amino-4-nitrophenyl)(piperidin-1-yl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of compounds similar to (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone in targeting c-Met kinase, an important player in cancer progression. For instance, research on derivatives containing similar structural motifs has shown promising results against various cancer cell lines, indicating that modifications to the piperidine structure can enhance antitumor potency. One study demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against H460 and HT-29 cancer cell lines, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Dopamine Transporter Inhibition

Compounds featuring piperidine structures are often evaluated for their activity at dopamine transporters. Analogous compounds have shown selective binding affinity for dopamine transporters, which are crucial for the treatment of disorders such as Parkinson's disease and depression. Research indicates that fluoro-substituted piperidine derivatives can enhance selectivity and potency at these targets, potentially leading to the development of novel therapeutic agents .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. Structure-activity relationship (SAR) studies on related compounds have revealed that modifications to both the aromatic ring and the piperidine moiety can significantly influence biological activity. For example, variations in substituents on the aromatic ring have been associated with changes in binding affinity and selectivity towards specific receptors or enzymes .

Case Study 1: Antitumor Compound Development

In a recent study, a series of compounds based on this compound were synthesized and evaluated for their antitumor activity against several cancer cell lines. The study found that certain modifications increased potency against c-Met kinase, with one derivative achieving an IC50 value of 0.14 μM against H460 cells, outperforming existing treatments such as foretinib .

Case Study 2: Dopamine Transporter Selectivity

Another investigation focused on synthesizing analogs of piperidine derivatives to assess their selectivity for dopamine transporters. The results indicated that compounds with fluoro substitutions were particularly effective, achieving high selectivity ratios compared to non-fluorinated counterparts. This finding supports the hypothesis that fluorination enhances interactions with the transporter protein .

Mechanism of Action

The mechanism of action of (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorinated nitrophenyl group can enhance binding affinity and specificity, while the piperidinyl methanone moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Aromatic Rings

2.1.1. Fluoro vs. Chloro Substituents

- 4-Fluoro phenyl (4-methyl piperidin-1-yl) methanone (Srividya et al., 2023): Replacing the nitro group with a methyl-piperidine moiety reduces electron-withdrawing effects, enhancing lipophilicity. The fluoro substituent improves metabolic stability compared to chloro analogs. In antimicrobial assays, the fluoro derivative exhibited superior activity (MIC = 12.5 µg/mL) against E. coli compared to its 4-chloro analog (MIC = 25 µg/mL) .

- (2-Chloro-4-nitrophenyl)(4-methylpiperidin-1-yl)methanone (ChemBK, 2015): The chloro substituent increases molecular weight (282.72 g/mol vs. ~279.27 g/mol for the fluoro-nitro analog) and polarizability. The nitro group retains strong electron-withdrawing effects, likely enhancing electrophilic reactivity in substitution reactions .

2.1.2. Nitro Group Positioning

- (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone (): Lacking a nitro group, this compound shows reduced dipole moment (calculated μ = 3.2 D vs. ~5.1 D for the nitro-containing analog). The absence of nitro also simplifies synthetic routes (76% yield via reductive amination) .

Piperidine Ring Modifications

- 4-(4-(2-Fluorophenyl)piperazin-1-yl)piperidin-1-ylmethanone (): Replacing the nitro-fluorophenyl group with a furan moiety introduces hydrogen-bonding capacity. The furyl group lowers logP (predicted 2.8 vs.

- (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone (): Substituting piperidine with tetrahydrofuran reduces basicity (pKa ~1.5 vs. ~8.5 for piperidine derivatives), altering pharmacokinetic profiles .

Biological Activity

(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 2-(2-fluoro-4-nitrophenyl)piperidine-1-carbaldehyde

- Chemical Formula : C12H13FN2O3

- Molecular Weight : 250.24 g/mol

- Purity : 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar piperidine structures often exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) and cytochrome P450 enzymes, which are crucial in lipid metabolism and drug metabolism, respectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 5.0 | |

| Compound B | HepG2 (Liver Cancer) | 3.0 | |

| This compound | A549 (Lung Cancer) | 4.5 | Current Study |

These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.

Enzyme Inhibition

Inhibition studies have shown that this compound exhibits significant inhibitory activity against MAGL, which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits for conditions like chronic pain and inflammation .

Study 1: Anticancer Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated its ability to induce apoptosis in cancer cells. The compound was tested against multiple cell lines, showing a dose-dependent response in inhibiting cell growth.

Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetic properties of the compound, revealing favorable absorption and distribution characteristics. The study suggested that modifications to the piperidine ring could enhance bioavailability without compromising efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a piperidine derivative and a fluorinated nitrobenzoyl chloride. For example, aluminum chloride (AlCl₃) in dichloromethane facilitates the coupling of piperidin-4-yl intermediates with activated aromatic electrophiles . Alternatively, benzoylpiperidine derivatives are synthesized via nucleophilic substitution or amide bond formation under mild conditions (e.g., EDC/DMAP catalysis) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >75% .

Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Analyze chemical shifts for the fluoronitrophenyl group (e.g., aromatic protons at δ 7.8–8.2 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). Coupling constants (e.g., J = 8–10 Hz for ortho-fluorine) confirm substitution patterns .

- HPLC : Use a C18 column with a hexane/EtOAc gradient (e.g., 5:5 ratio). Monitor retention times (e.g., 13.0 min) and peak area (>95% at 254 nm) to assess purity .

Q. What structural features influence the compound’s biological activity?

- Methodological Answer : Comparative studies of fluorinated vs. chlorinated analogs reveal that electron-withdrawing groups (e.g., -NO₂, -F) enhance antimicrobial activity by increasing electrophilicity. Piperidine ring puckering (quantified via Cremer-Pople parameters ) and substituent steric effects modulate receptor binding. For example, replacing fluorine with chlorine in analogous compounds reduces antioxidant activity by 20–30% .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data during synthesis be resolved?

- Methodological Answer : Discrepancies between calculated and observed C/H/N values (e.g., ΔC > 0.5%) may arise from incomplete purification or hygroscopic intermediates. Use iterative recrystallization (e.g., n-hexane/EtOAc) and drying under vacuum (40°C, 24 hrs). Confirm stoichiometry via high-resolution mass spectrometry (HRMS) .

Q. What crystallographic refinement protocols are recommended for analyzing this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL for small-molecule refinement). Key steps:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Twinned Data Handling : Apply HKLF5 format in SHELXL for twin refinement.

Validation : Check R1 (<5%), wR2 (<10%), and goodness-of-fit (1.0–1.1) .

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer :

Docking Studies : Use AutoDock Vina with COVID-19 Mpro (PDB: 6LU7) or bacterial enzymes. Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges (QM/MM optimization).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How should conflicting biological activity data across studies be interpreted?

- Methodological Answer : Contradictions (e.g., IC50 variability in antimicrobial assays) may arise from differences in bacterial strains or assay conditions (e.g., pH, incubation time). Standardize protocols:

- MIC Assays : Use CLSI guidelines with Mueller-Hinton agar.

- Control Compounds : Include ciprofloxacin or ampicillin as benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.